5-(acetyloxy(113C)methyl)(2,3,4,5-13C4)furan-2-carboxylic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

5-(acetyloxy(113C)methyl)(2,3,4,5-13C4)furan-2-carboxylic acid is a labeled compound used primarily in research settings. It is a derivative of 5-hydroxymethyl-2-furancarboxylic acid, where the hydroxyl group is acetylated, and the carbon atoms are labeled with carbon-13 isotopes. This compound is valuable in various scientific studies, particularly in metabolic research, due to its stable isotope labeling.

Mecanismo De Acción

Target of Action

The primary targets of 5-Acetoxymethyl-2-furancarboxylic Acid-13C6 are currently unknown. This compound is a biochemical used in proteomics research

Biochemical Pathways

Given its use in proteomics research

Result of Action

As a biochemical used in proteomics research , it may have diverse effects depending on the context of its use.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 5-(acetyloxy(113C)methyl)(2,3,4,5-13C4)furan-2-carboxylic acid typically involves the acetylation of 5-hydroxymethyl-2-furancarboxylic acid. The reaction is carried out using acetic anhydride in the presence of a catalyst such as pyridine. The reaction conditions include maintaining a temperature of around 0-5°C to ensure the selective acetylation of the hydroxyl group without affecting the carboxylic acid group .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The use of carbon-13 labeled precursors is essential for producing the labeled compound, which is then purified using techniques such as recrystallization or chromatography .

Análisis De Reacciones Químicas

Types of Reactions

5-(acetyloxy(113C)methyl)(2,3,4,5-13C4)furan-2-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form 5-formyl-2-furancarboxylic acid.

Reduction: Reduction reactions can convert it to 5-hydroxymethyl-2-furancarboxylic acid.

Substitution: The acetoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common reagents include potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Nucleophilic reagents such as amines or thiols can be used for substitution reactions.

Major Products

Oxidation: 5-Formyl-2-furancarboxylic acid.

Reduction: 5-Hydroxymethyl-2-furancarboxylic acid.

Substitution: Various substituted furan derivatives depending on the nucleophile used.

Aplicaciones Científicas De Investigación

5-(acetyloxy(113C)methyl)(2,3,4,5-13C4)furan-2-carboxylic acid is widely used in scientific research, including:

Chemistry: Used as a precursor in the synthesis of other labeled compounds.

Biology: Employed in metabolic studies to trace biochemical pathways.

Medicine: Utilized in drug development and pharmacokinetic studies.

Industry: Applied in the production of labeled polymers and materials for research purposes.

Comparación Con Compuestos Similares

Similar Compounds

5-Hydroxymethyl-2-furancarboxylic acid: The non-acetylated form of the compound.

5-Formyl-2-furancarboxylic acid: An oxidized derivative.

5-Methyl-2-furancarboxylic acid: A methylated analog.

Uniqueness

5-(acetyloxy(113C)methyl)(2,3,4,5-13C4)furan-2-carboxylic acid is unique due to its stable isotope labeling, which makes it particularly valuable in research applications. The acetoxy group also provides additional reactivity, allowing for further chemical modifications .

Actividad Biológica

5-(Acetyloxy(113C)methyl)(2,3,4,5-13C4)furan-2-carboxylic acid is a complex chemical compound that has garnered attention due to its potential biological activities. This article delves into its biological properties, synthesis methods, and relevant research findings.

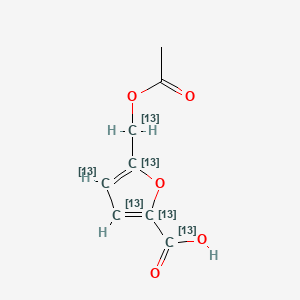

Chemical Structure and Properties

The compound can be represented by the following structural formula:

This structure features a furan ring substituted with an acetyloxy group and isotopically labeled carbon atoms. The incorporation of carbon-13 isotopes allows for advanced tracing in metabolic studies.

Antimicrobial Properties

Research indicates that derivatives of furan-2-carboxylic acids exhibit significant antimicrobial activity. For instance, studies have shown that furan-2-carboxylic acids can inhibit the swarming of bacteria such as Escherichia coli at low concentrations (1.8 to 2.3 µg L−1) . This suggests that compounds similar to this compound may possess similar or enhanced antimicrobial properties.

Anticancer Activity

Furan derivatives have been explored for their anticancer potential. For example, certain furan-2-carboxylic acid analogs have demonstrated cytotoxic effects against various cancer cell lines. The mechanism often involves the induction of apoptosis in cancer cells through the generation of reactive oxygen species (ROS) .

Synthesis Methods

The synthesis of this compound can be achieved through several methods:

- Starting Materials : The synthesis typically begins with furan derivatives.

- Reagents : Common reagents include acetic anhydride for acylation and carbon isotopes for labeling.

- Conditions : Reactions are often carried out under controlled temperatures and inert atmospheres to prevent degradation.

Case Study 1: Inhibition of Bacterial Growth

A study published in PubMed highlighted the effectiveness of furan-2-carboxylic acids in inhibiting bacterial growth on agar plates. The presence of trace amounts of these compounds significantly reduced the proliferation of slow-growing bacteria . This finding underscores the potential application of this compound in developing new antibacterial agents.

Case Study 2: Anticancer Properties

Another investigation focused on the anticancer properties of furan derivatives. It was found that specific modifications to the furan ring could enhance cytotoxicity against human cancer cell lines. The study demonstrated that compounds with similar structures could induce apoptosis effectively .

Data Table: Summary of Biological Activities

Propiedades

IUPAC Name |

5-(acetyloxy(113C)methyl)(2,3,4,5-13C4)furan-2-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8O5/c1-5(9)12-4-6-2-3-7(13-6)8(10)11/h2-3H,4H2,1H3,(H,10,11)/i2+1,3+1,4+1,6+1,7+1,8+1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VEHIMKWMEKVUMD-BOCFXHSMSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OCC1=CC=C(O1)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)O[13CH2][13C]1=[13CH][13CH]=[13C](O1)[13C](=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.10 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.